The Strategic Utility of 2,6-Dibromoimidazo[1,2-b]pyridazine in Drug Discovery: Physicochemical Properties, Reactivity, and Applications
The Strategic Utility of 2,6-Dibromoimidazo[1,2-b]pyridazine in Drug Discovery: Physicochemical Properties, Reactivity, and Applications
Executive Summary
The imidazo[1,2- b ]pyridazine scaffold has emerged as a profoundly privileged motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its rigid, planar bicyclic structure seamlessly mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region. Within this chemical space, 2,6-dibromoimidazo[1,2- b ]pyridazine stands out as a premium, highly versatile di-halogenated building block. By offering two distinct handles for orthogonal functionalization, this intermediate enables researchers to rapidly generate diverse libraries of 2,6-disubstituted derivatives, accelerating hit-to-lead and lead optimization campaigns for targets such as TAK1, DYRK1A, and Mps1[1][2][3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 2,6-dibromoimidazo[1,2- b ]pyridazine is essential for predicting its behavior in both synthetic workflows and biological environments. The electron-rich imidazole ring fused to an electron-deficient pyridazine ring creates a unique push-pull electronic distribution.
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | 2,6-Dibromoimidazo[1,2- b ]pyridazine | Nomenclature standard |
| CAS Registry Number | 1105714-53-1[4] | Unique identifier for sourcing |
| Molecular Formula | C₆H₃Br₂N₃[5] | Defines stoichiometry |
| Molecular Weight | 276.92 g/mol [5] | Low MW allows for significant downstream elaboration |
| Appearance | Off-white to light yellow powder[4] | Indicates purity; darkens upon oxidation |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Critical for kinase hinge-binding interactions |
| Topological Polar Surface Area | 30.2 Ų | Highly favorable for blood-brain barrier (BBB) penetration |
| Rotatable Bonds | 0 | Rigid core minimizes entropic penalty upon target binding |
Mechanistic Reactivity & Orthogonal Functionalization
As a Senior Application Scientist, the most critical insight I can impart regarding 2,6-dibromoimidazo[1,2- b ]pyridazine is the chemoselective asymmetry of its two bromine atoms. This asymmetry is the engine of its synthetic utility.
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The C-6 Position (Pyridazine Ring): The pyridazine ring is highly electron-deficient. The adjacent nitrogen atoms exert a strong inductive and resonance-withdrawing effect, making the C-6 bromine highly susceptible to Nucleophilic Aromatic Substitution ( SNAr )[6]. Furthermore, in palladium-catalyzed cross-coupling, the C-6 C–Br bond undergoes oxidative addition significantly faster than the C-2 position.
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The C-2 Position (Imidazole Ring): The imidazole ring is relatively electron-rich. The C-2 bromine is inert to SNAr under standard conditions and requires transition-metal catalysis (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings) for functionalization[6].
The Strategic Logic: To prevent competitive reactions, the standard protocol dictates functionalizing the highly reactive C-6 position first via SNAr using an amine or alkoxide. This installs an electron-donating group at C-6, which deactivates the pyridazine ring and prevents unwanted side reactions. Subsequently, a Palladium-catalyzed cross-coupling is executed at the C-2 position.
Caption: Workflow for orthogonal functionalization of 2,6-dibromoimidazo[1,2-b]pyridazine.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility in library generation.
Protocol A: Chemoselective SNAr at C-6
Objective: Regioselective substitution of the C-6 bromine with a primary or secondary amine.
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Step 1 (Assembly): Dissolve 2,6-dibromoimidazo[1,2- b ]pyridazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.
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Step 2 (Reagent Addition): Add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the generated HBr to drive the equilibrium forward without competing with the amine nucleophile.
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Step 3 (Thermal Activation): Heat the reaction mixture to 110 °C for 6 hours.
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Step 4 (Self-Validation via LC-MS): Sample the reaction. The starting material exhibits a distinct 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Successful mono-substitution at C-6 is validated by the shift to a 1:1 isotopic pattern (M, M+2), confirming exactly one bromine remains.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-2
Objective: Arylation of the C-2 position on the intermediate generated in Protocol A.
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Step 1 (Assembly): In a Schlenk flask, combine the 2-bromo-6-aminoimidazo[1,2- b ]pyridazine intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
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Step 2 (Catalyst Addition): Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial constraint drastically accelerates the reductive elimination step, outcompeting side reactions such as protodehalogenation.
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Step 3 (Solvent System): Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and form the reactive arylboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
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Step 4 (Execution): Heat at 90 °C under a nitrogen atmosphere for 12 hours. Cool, filter through a Celite pad to remove Pd black, and purify via flash chromatography.
Applications in Kinase-Targeted Therapies
The 2,6-disubstituted imidazo[1,2- b ]pyridazine core has been successfully deployed against several high-value oncology targets.
For instance,[1] utilized this scaffold to achieve nanomolar inhibition against multiple myeloma cell lines. The imidazo[1,2- b ]pyridazine nitrogen (N5) acts as the primary hydrogen bond acceptor for the kinase hinge region, while the C-6 and C-2 substituents are engineered to project into the solvent-exposed region and the hydrophobic selectivity pocket, respectively. Similar rational design has yielded highly selective [3] and [2].
Caption: TAK1 kinase signaling pathway targeted by imidazo[1,2-b]pyridazine derivatives.
Beyond oncology, this scaffold has also been optimized for neurological applications, including[7], proving its versatility across diverse therapeutic areas.
References
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RSC Medicinal Chemistry | Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma |[Link]
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Journal of Medicinal Chemistry (ACS) | Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity |[Link]
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European Journal of Medicinal Chemistry | Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases |[Link]
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ChemistrySelect | Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions |[Link]
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ACS Medicinal Chemistry Letters | Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques |[Link]
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ChemicalBook / LookChem | 2,6-Dibromoimidazo[1,2-b]pyridazine CAS NO.1105714-53-1 Properties |[Link]
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